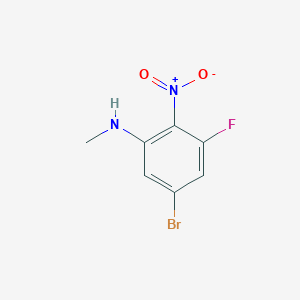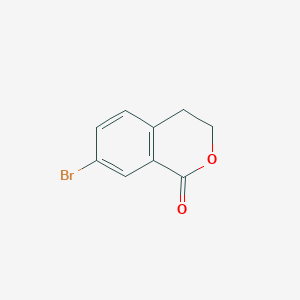
7-Bromoisochroman-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-bromo-3,4-dihydro-1H-2-benzopyran-1-one” is a chemical compound with the CAS Number: 1394180-31-4 . It has a molecular weight of 227.06 . The IUPAC name for this compound is 7-bromoisochroman-1-one . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “7-bromo-3,4-dihydro-1H-2-benzopyran-1-one” is 1S/C9H7BrO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
The compound “7-bromo-3,4-dihydro-1H-2-benzopyran-1-one” is a powder at room temperature . It has a molecular weight of 227.06 .
Wissenschaftliche Forschungsanwendungen
Bromination Studies of Benzopyran Derivatives
A detailed study was conducted on the bromination of 7-hydroxy-4-methyl benzopyran-2-one, a compound related to 7-bromo-3,4-dihydro-1H-2-benzopyran-1-one. Various bromination methods were used, including classical method, microwave irradiation, and solvent-free protocols, employing different brominating agents under various conditions. The research aimed to understand the impact of bromination and the positioning of substituents on the chemical reactions, providing insights into the synthesis and properties of brominated benzopyran derivatives. Some brominated products exhibited notable antibacterial activity, highlighting their potential use in medicinal chemistry (Gangan et al., 2019).
Chemical Synthesis Applications
A novel N-bromo sulfonamide reagent was synthesized and characterized for its potential to catalyze a pseudo five-component condensation reaction. This research illustrates the versatility of brominated compounds, like 7-bromo-3,4-dihydro-1H-2-benzopyran-1-one, in facilitating complex chemical reactions, offering a new pathway for the synthesis of multifaceted chemical structures (Khazaei et al., 2014).
Practical Synthesis of Therapeutic Compounds
Research into the practical synthesis of certain therapeutic compounds, such as CCR5 antagonists, utilized intermediates related to 7-bromo-3,4-dihydro-1H-2-benzopyran-1-one. This underscores the significance of such brominated compounds in the synthesis process of potential therapeutic agents, demonstrating their role in advancing medicinal chemistry (Ikemoto et al., 2005).
Stereoselective Reduction in Synthesis
A study highlighted the stereoselective reduction of a compound structurally similar to 7-bromo-3,4-dihydro-1H-2-benzopyran-1-one, revealing the influence of reducing agents and reaction conditions on the stereoselectivity of the product. Such research is crucial in understanding the chemical behavior of brominated benzopyran derivatives in different synthetic processes (Avdagić et al., 2002).
Diverse Applications in Pharmacology
Studies on various derivatives of benzopyran, structurally related to 7-bromo-3,4-dihydro-1H-2-benzopyran-1-one, have shown potential pharmacological activities. These activities include dopamine receptor antagonism, antihypertensive effects, and selective action on uterine smooth muscle. These findings illustrate the broad applicability of brominated benzopyran derivatives in pharmacological research and drug development (Michaelides et al., 1991; Evans et al., 1983; Khelili et al., 2012).
Safety and Hazards
The compound “7-bromo-3,4-dihydro-1H-2-benzopyran-1-one” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
Eigenschaften
IUPAC Name |
7-bromo-3,4-dihydroisochromen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMOJTCNFNGBLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394180-31-4 |
Source


|
| Record name | 7-bromo-3,4-dihydro-1H-2-benzopyran-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
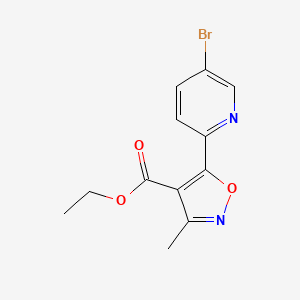

![[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine](/img/structure/B1376132.png)
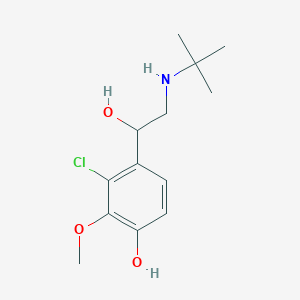

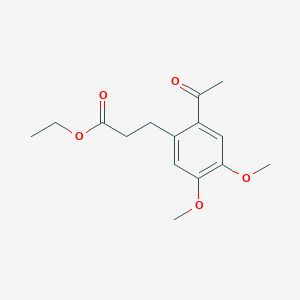
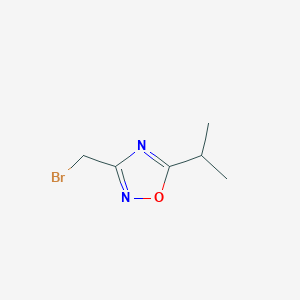
![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1376139.png)
